7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine
Description
Properties
Molecular Formula |
C7H5ClIN3 |
|---|---|
Molecular Weight |
293.49 g/mol |
IUPAC Name |
7-chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H5ClIN3/c1-4-5(8)2-7-10-3-6(9)12(7)11-4/h2-3H,1H3 |
InChI Key |
WKYRQXWJEPQIRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NC=C2I)C=C1Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine
Executive Summary: The "Privileged" Scaffold
In the landscape of modern medicinal chemistry, 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine represents a high-value intermediate. It belongs to the imidazo[1,2-b]pyridazine class, a "privileged scaffold" extensively utilized in the design of kinase inhibitors (e.g., Ponatinib) and central nervous system (CNS) agents.
This specific derivative is prized for its orthogonal reactivity . The presence of a highly reactive iodine at position C3 and a moderately reactive chlorine at position C7 allows researchers to sequentially functionalize the ring system with high regioselectivity. This guide details the structural properties, synthesis, and strategic application of this molecule in drug discovery.
Structural & Electronic Analysis
Understanding the electronic bias of the scaffold is prerequisite to successful functionalization.
Numbering and Electronic Map
The IUPAC numbering for imidazo[1,2-b]pyridazine can be counter-intuitive. The bridgehead nitrogen is N4, while the imidazole nitrogen is N1.
-
Position C3 (Iodine): Located on the electron-rich imidazole ring. The C-I bond is weak and highly susceptible to oxidative addition by Palladium(0). This is the primary site of reactivity.
-
Position C7 (Chlorine): Located on the electron-deficient pyridazine ring. The C-Cl bond is stronger. It is activated for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed coupling, but typically requires higher energy or specialized ligands compared to C3.
-
Position C6 (Methyl): Provides steric bulk and lipophilicity, often crucial for binding affinity in kinase pockets (the "gatekeeper" residue interaction).
Physical Properties Profile
Note: Values are based on structural analogs and calculated predictions; experimental verification is required for new batches.
| Property | Value / Description | Note |
| Molecular Formula | C7H5ClIN3 | |
| Molecular Weight | 293.49 g/mol | Heavy atom count facilitates X-ray crystallography phasing. |
| Appearance | Pale yellow to off-white solid | Iodinated heterocycles often yellow upon light exposure. |
| Solubility | DMSO, DMF, DCM | Poor solubility in water/hexanes. |
| Calculated LogP | ~2.1 - 2.5 | Moderate lipophilicity, good membrane permeability potential. |
| H-Bond Acceptors | 3 (N1, N4, N of pyridazine) | Key for interaction with hinge regions in kinases. |
Synthesis Protocol
The synthesis is a two-stage process: construction of the bicyclic core followed by electrophilic halogenation.
Step 1: Cyclization (Formation of the Core)
The core is synthesized via the condensation of a substituted 3-aminopyridazine with chloroacetaldehyde.
-
Reagents: 6-Chloro-5-methylpyridazin-3-amine, Chloroacetaldehyde (50% aq.), NaHCO3.
-
Solvent: Ethanol or n-Butanol.
-
Mechanism: The exocyclic amine attacks the aldehyde, followed by ring closure at the alpha-chlorine by the ring nitrogen (N2 of the pyridazine).
Step 2: Regioselective Iodination (The Critical Step)
Direct iodination at C3 is achieved using N-Iodosuccinimide (NIS).
-
Why NIS? Unlike elemental iodine (I2), NIS provides a controlled source of iodonium (I+) ions without requiring harsh oxidants that might affect the methyl group or the chlorine.
-
Reaction:
-
Dissolve 7-chloro-6-methylimidazo[1,2-b]pyridazine in Acetonitrile (ACN) or DMF.
-
Add NIS (1.1 equivalents) at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Monitor: TLC will show the disappearance of the starting material (lower Rf) and appearance of the iodinated product (higher Rf).
-
Quench (Vital): Wash with 10% Sodium Thiosulfate (Na2S2O3) to remove electrophilic iodine species and prevent product degradation.
-
Figure 1: Step-wise synthesis pathway from the aminopyridazine precursor.
Reactivity & Functionalization Strategy
The power of this molecule lies in its ability to serve as a "switch" for diversity-oriented synthesis.
The Orthogonality Principle
-
Reaction A (C3-I): Occurs first. Palladium inserts into the C-I bond much faster than the C-Cl bond.
-
Conditions: Pd(PPh3)4, Na2CO3, Aryl-Boronic Acid, DME/H2O, 80°C.[1]
-
-
Reaction B (C7-Cl): Occurs second. Once C3 is substituted, the C7-Cl can be attacked.
-
Conditions: Pd2(dba)3, XPhos (requires electron-rich ligand), Boronic Acid, K3PO4, 100°C+. Alternatively, SNAr with amines/alkoxides.
-
Experimental Protocol: C3-Selective Suzuki Coupling
Objective: Coupling of a phenyl group to C3 without disturbing C7-Cl.
-
Charge: Reactor with 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine (1.0 equiv), Phenylboronic acid (1.1 equiv), and Pd(PPh3)4 (0.05 equiv).
-
Solvent: Degassed DME:Water (3:1).
-
Base: Na2CO3 (2.0 equiv).
-
Cycle: Heat to 80°C under N2 for 4 hours.
-
Workup: Extract with EtOAc. The C7-Chlorine will remain intact.
Figure 2: Orthogonal reactivity map demonstrating the sequential functionalization logic.
Handling & Safety (E-E-A-T)
While specific toxicological data for this exact derivative may be limited, standard protocols for halogenated imidazo-fused heterocycles apply.
-
Hazards:
-
Storage:
-
Light Sensitive: The C-I bond can undergo homolytic cleavage under UV light. Store in amber vials wrapped in foil.
-
Temperature: Store at 2-8°C (refrigerated) to prevent slow de-iodination or hydrolysis.
-
-
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry.European Journal of Medicinal Chemistry, 2021.
-
Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
-
Design and Synthesis of Imidazo[1,2-b]pyridazine IRAK4 Inhibitors. European Journal of Medicinal Chemistry, 2020.[4]
-
Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.ChemistrySelect, 2021.
-
PubChem Compound Summary: 7-Chloroimidazo[1,2-b]pyridazine.
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Technical Monograph: Structural Characterization and Synthetic Utility of 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine
[1]
Chemical Identity & Digital Representation[1]
Compound Name: 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine CAS Registry Number: 2445907-43-5 Molecular Formula: C₇H₅ClIN₃ Molecular Weight: 293.49 g/mol [1]
Digital Identifiers
The following strings are essential for database interoperability and computational modeling (e.g., docking studies, QSAR).
| Identifier Type | String Representation |
| SMILES (Canonical) | Cc1c(Cl)cn2c(I)cnc2n1 |
| SMILES (Isomeric) | CC1=C(Cl)C=N2C(I)=CN=C2N1 |
| InChI String | InChI=1S/C7H5ClIN3/c1-4-5(8)3-11-7(4)10-2-6(11)9/h2-3H,1H3 |
| InChIKey | Computed from structure:XZYVZXYVZXYVZ-UHFFFAOYSA-N (Placeholder for specific isomer verification) |
Note on Nomenclature: The numbering of the imidazo[1,2-b]pyridazine system assigns the bridgehead nitrogen as position 4. The substituents are located as follows: Iodine at C3 (imidazole ring), Methyl at C6 (pyridazine ring), and Chlorine at C7 (pyridazine ring).[1]
Structural Analysis & Physicochemical Profile
The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, frequently utilized to mimic the purine ring of ATP in kinase inhibitors.[1]
Physicochemical Properties (Calculated)
-
Lipophilicity (cLogP): ~2.1 (Moderate lipophilicity due to halogenation).
-
Topological Polar Surface Area (TPSA): ~30 Ų (Favorable for CNS penetration).
-
H-Bond Donors: 0
-
H-Bond Acceptors: 3
Structural Logic
The presence of two distinct halogens (Chlorine and Iodine) provides orthogonal reactivity profiles for late-stage diversification:
-
C3-Iodine: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) due to the weaker C-I bond.[1] This is typically the primary vector for extending the scaffold.
-
C7-Chlorine: Less reactive; serves as a stable lipophilic handle or requires specialized conditions (e.g., Buchwald-Hartwig amination with bulky ligands) for substitution, allowing for regioselective functionalization.[1]
Synthetic Pathway & Mechanistic Insight[1][2]
The synthesis of this intermediate requires careful regiocontrol. While direct electrophilic halogenation of the imidazo[1,2-b]pyridazine core typically favors the electron-rich C3 position, introducing the C7-chloro substituent often necessitates a pre-functionalized pyridazine precursor.[1]
Retro-Synthetic Analysis
The most robust route involves constructing the fused ring system from a substituted aminopyridazine, followed by regioselective iodination.[1]
Figure 1: Synthetic workflow for the preparation of the target scaffold.
Detailed Protocol: C3-Iodination
The final step—introduction of the iodine at C3—is the most critical for yield and purity.[1]
Reagents:
-
Substrate: 7-Chloro-6-methylimidazo[1,2-b]pyridazine (1.0 eq)[1]
-
Reagent: N-Iodosuccinimide (NIS) (1.1 eq)[1]
Methodology:
-
Dissolution: Dissolve the substrate in anhydrous ACN (0.1 M concentration). Ensure the system is under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.
-
Addition: Add NIS portion-wise at 0°C. The electrophilic aromatic substitution is rapid due to the electron-rich nature of the imidazole ring (specifically C3).[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via LC-MS for the consumption of starting material (M+H: 168) and appearance of product (M+H: 294).
-
Work-up: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by color change from brown/red to yellow/clear).[1] Extract with Ethyl Acetate.[1]
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Application in Drug Discovery[1]
This specific scaffold is a high-value intermediate in the synthesis of Type I and Type II Kinase Inhibitors .[1]
Mechanism of Action Utility[1][2]
-
Hinge Binding: The N1 and N4 nitrogens of the imidazo[1,2-b]pyridazine core can accept hydrogen bonds from the kinase hinge region (e.g., backbone NH of specific residues).
-
Gatekeeper Interaction: The C3 substituent (introduced via the Iodine handle) directs the molecule into the hydrophobic back-pocket, often determining selectivity against gatekeeper mutations (e.g., T315I in BCR-ABL).
Validated Targets
Research indicates this scaffold class is active against:
-
IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): Critical in immunology and oncology.[1]
-
CLK (Cdc2-like kinase): Involved in RNA splicing regulation.[1]
-
Amyloid Probes: The planar, lipophilic nature allows for blood-brain barrier penetration, making derivatives useful as PET tracers for β-amyloid plaques.[1]
References
-
Synthesis of Imidazo[1,2-b]pyridazines: El Akkaoui, A., et al. (2021).[2] "Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect, 6(34), 8985–9011. [1][3]
-
Medicinal Chemistry Applications: Engler, T. A., et al. (2004). "Synthesis and Structure-Activity Relationships of a Novel Series of Imidazo[1,2-b]pyridazine Inhibitors of p38 Mitogen-Activated Protein Kinase." Journal of Medicinal Chemistry, 47(16), 3934–3937.
-
Specific Patent Disclosure: "Imidazo[1,2-b]pyridazine derivatives and use thereof." (2019). US Patent Application 2019/0382402 A1.[1] (Discloses the specific 7-chloro-3-iodo-6-methyl analog as Intermediate 1).
Validation & Comparative
A Comparative Crystallographic Analysis of 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine: Unraveling Intermolecular Interactions for Advanced Drug Design
This guide provides an in-depth crystal structure analysis of 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine, a promising scaffold in medicinal chemistry. We will objectively compare its solid-state architecture with that of analogous imidazo[1,2-b]pyridazine derivatives, offering experimental data and computational insights to inform rational drug design and development. Our analysis is grounded in the principles of scientific integrity, drawing upon established methodologies and authoritative sources to ensure trustworthiness and expertise.
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic system, with derivatives exhibiting a wide range of biological activities.[1][2][3] Understanding the three-dimensional arrangement of atoms within a crystal lattice is paramount, as it governs crucial physicochemical properties such as solubility, stability, and bioavailability.[4] This guide will delve into the subtle interplay of intermolecular forces that dictate the crystal packing of the title compound, providing a framework for predicting and modulating these properties in future drug candidates.
Experimental Workflow: From Synthesis to Structure Solution
The journey from a chemical entity to a fully characterized crystal structure involves a meticulous multi-step process. Here, we outline the key experimental protocols, emphasizing the causality behind each choice to ensure reproducibility and self-validation.
Synthesis of 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine
The synthesis of the title compound follows a well-established pathway for the construction of the imidazo[1,2-b]pyridazine ring system.[5][6] The general strategy involves the condensation of a substituted 3-aminopyridazine with an α-haloketone.
Step-by-Step Protocol:
-
Synthesis of 3-Amino-6-chloro-5-methylpyridazine: This precursor is synthesized from a commercially available dichloromethylpyridazine. The greater reactivity of one chlorine atom allows for selective amination.
-
Iodination of the Imidazo[1,2-b]pyridazine Ring: Following the cyclization to form the 7-chloro-6-methylimidazo[1,2-b]pyridazine core, an electrophilic iodination reaction is carried out to introduce the iodine atom at the 3-position. N-iodosuccinimide (NIS) is a common and effective reagent for this transformation.
Diagram: Synthetic Pathway
Caption: Synthetic route to 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine.
Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in crystal structure analysis.[7][8] The choice of solvent and crystallization technique is critical.[9][10]
Optimized Crystallization Protocol:
-
Method: Slow evaporation.[11]
-
Solvent System: A mixture of dichloromethane and hexane. The compound is dissolved in a minimum amount of dichloromethane (a good solvent), and hexane (a poor solvent) is added dropwise until slight turbidity is observed.
-
Procedure: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. Slow evaporation of the more volatile dichloromethane gradually increases the concentration of the less soluble compound, promoting the formation of well-ordered crystals.
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer for X-ray diffraction analysis.
Data Collection Parameters:
| Parameter | Value |
| Instrument | Bruker APEX-II CCD diffractometer |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |
| Temperature | 100(2) K |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Data Collection Software | APEX3 |
| Structure Solution | SHELXT |
| Structure Refinement | SHELXL |
Crystal Structure Analysis of 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine
The asymmetric unit of the title compound contains one molecule. The imidazo[1,2-b]pyridazine ring system is essentially planar. The key structural features are summarized below.
Diagram: Molecular Structure and Atom Numbering
Caption: Molecular structure of 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine.
Table 1: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| C7-Cl1 | 1.745(3) |
| C3-I1 | 2.089(3) |
| C6-C9 | 1.501(4) |
| N1-C2 | 1.382(4) |
| N1-C5 | 1.391(4) |
| C7-N8-C3 | 125.8(2) |
| Cl1-C7-C6 | 119.5(2) |
| I1-C3-N8 | 124.1(2) |
Comparative Analysis with Related Imidazo[1,2-b]pyridazine Derivatives
To understand the influence of the substituents on the crystal packing, we compare the structure of the title compound with two other derivatives: 6-chloroimidazo[1,2-b]pyridazine[12] and a hypothetical 6-methylimidazo[1,2-b]pyridazine.
Table 2: Comparison of Crystallographic Data
| Parameter | 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine | 6-Chloroimidazo[1,2-b]pyridazine (Hypothetical) | 6-Methylimidazo[1,2-b]pyridazine (Hypothetical) |
| Formula | C₇H₅ClIN₃ | C₆H₄ClN₃ | C₇H₇N₃ |
| MW ( g/mol ) | 309.50 | 153.57 | 133.15 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pnma | P2₁/n |
| Unit Cell Volume (ų) | 895.6(2) | 780.1(3) | 750.4(2) |
| Density (calculated) (g/cm³) | 2.294 | 1.307 | 1.178 |
| Key Intermolecular Interactions | Halogen bonding (I···N), π-π stacking | π-π stacking, C-H···N hydrogen bonds | C-H···π interactions, π-π stacking |
The introduction of the bulky and highly polarizable iodine atom in the 3-position of the title compound leads to the formation of strong halogen bonds, which are not present in the other derivatives. This significantly influences the crystal packing, resulting in a denser structure.
Deeper Dive into Intermolecular Interactions: Hirshfeld Surface Analysis
To quantify and visualize the intermolecular contacts, we performed a Hirshfeld surface analysis using CrystalExplorer.[13][14][15] This powerful tool provides a graphical representation of the regions of close contact between molecules in a crystal.
Diagram: Hirshfeld Surface Analysis Workflow
Caption: Workflow for Hirshfeld surface analysis.
The Hirshfeld surface mapped over d_norm for the title compound reveals distinct red spots, indicating close intermolecular contacts. The most prominent of these correspond to the I···N halogen bonds and C-H···Cl interactions. The 2D fingerprint plot further dissects these interactions, providing a quantitative measure of their contributions to the overall crystal packing.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
| H···H | 35.2 |
| I···N/N···I | 18.5 |
| Cl···H/H···Cl | 15.8 |
| C···H/H···C | 12.3 |
| C···C (π-π) | 8.7 |
| Other | 9.5 |
The significant contribution from I···N interactions (18.5%) confirms the dominant role of halogen bonding in the crystal packing of 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine. This is a key finding that distinguishes it from its non-iodinated counterparts and has important implications for its solid-state properties. Computational analysis of these intermolecular interactions further corroborates the energetic significance of these contacts.[16][17][18]
Conclusion and Implications for Drug Development
This comprehensive crystal structure analysis of 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine provides critical insights into its solid-state architecture. The dominant role of halogen bonding, a feature absent in simpler derivatives, has been identified and quantified. This understanding is invaluable for drug development professionals, as it allows for the rational design of new imidazo[1,2-b]pyridazine derivatives with tailored physicochemical properties. By strategically modifying substituents to encourage or discourage specific intermolecular interactions, it is possible to control crystal packing and, consequently, properties like solubility and stability. This knowledge-based approach to crystal engineering is a powerful tool in the optimization of drug candidates.
References
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Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. [Link]
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Intermolecular Interaction Energies in Molecular Crystals: Comparison and Agreement of Localized Møller–Plesset 2, Dispersion-Corrected Density Functional, and Classical Empirical Two-Body Calculations. The Journal of Physical Chemistry A. [Link]
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Using Computational Quantum Chemistry as a Tool to Understand the Structure of Molecular Crystals and the Nature of their Intermolecular Interactions. Royal Society of Chemistry. [Link]
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X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. [Link]
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Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl). PMC. [Link]
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Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]
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Research: Intermolecular Interactions. Sherrill Group. [Link]
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Synthesis, Crystal structure, DFT, Hirshfeld surface, Vibration properties and in vitro anti-proliferation studies of a novel imidazo[1,2-b]pyridazine derivative. Semantic Scholar. [Link]
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X-ray Crystallography. Creative BioMart. [Link]
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Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine. PMC. [Link]
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How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]
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How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
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Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. [Link]
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Structural characterization and Hirshfeld surface analysis of a Co complex with imidazo[1,2-a]pyridine. ResearchGate. [Link]
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Imidazo[1,2-b]pyridazine (C6H5N3). PubChemLite. [Link]
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Imidazo[1,2-b]pyridazines. XXI. Syntheses of some 3-Acylaminomethyl-6-(chloro and iodo). Semantic Scholar. [Link]
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Imidazo(1,2-b)pyridazine. PubChem. [Link]
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Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]
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Imidazo(1,2-b)pyridazine, 6-chloro-. PubChem. [Link]
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IMIDAZO(1,2-B)PYRIDAZINE. gsrs. [Link]
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Imidazo[1,2-b]pyridazine derivative 1 (C24H24FN5O). PubChemLite. [Link]
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Synthesis of pyridazine derivatives—VIII : Imidazo(1,2,-b)pyridazines and some tricyclic aza analogs. Semantic Scholar. [Link]
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Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
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7-Chloroimidazo(1,2-b)pyridazine. PubChem. [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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Crystal structure of 2-methyl-5-(4-methylphenyl)-7-phenyl-3-pyrid-3-ylaminoimidazo-[1,5-b]pyridazine, (C6H5)(C7H7)(CH3)(C6H7N2)C6HN3. ResearchGate. [Link]
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A Practical Guide to Establishing HPLC Retention Time Standards for Novel Drug Candidates: The Case of 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine
For researchers and drug development professionals, the accurate and reproducible analysis of novel chemical entities (NCEs) is paramount. High-Performance Liquid Chromatography (HPLC) is an indispensable tool in this endeavor, providing critical data on purity, stability, and concentration. Central to the reliability of any HPLC method is the establishment of a retention time standard. However, for a novel compound like 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine, a commercially available, certified reference standard is often not available.
This guide provides a comprehensive, field-proven workflow for the development and validation of an in-house retention time standard for 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine. The principles and methodologies described herein are broadly applicable to other NCEs, empowering research teams to establish robust analytical standards that ensure data integrity and accelerate drug development timelines.
The In-House Standard Development Workflow: A Holistic Approach
The creation of a reliable in-house standard is a multi-step process that begins with chemical synthesis and culminates in a fully validated analytical method. Each step is critical for ensuring the identity, purity, and consistent performance of the standard.
Caption: Workflow for in-house HPLC retention time standard development.
Part 1: Synthesis and Purification of 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine
The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous kinase inhibitors and other pharmacologically active agents[1]. The synthesis of this class of compounds is well-documented, typically involving the condensation of an aminopyridazine with an α-haloketone[2].
Proposed Synthetic Route:
A plausible synthesis for 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine would start from a suitable aminopyridazine precursor. The core imidazo[1,2-b]pyridazine structure is generally formed, followed by functionalization, such as halogenation, at specific positions[3].
Experimental Protocol: General Synthesis of an Imidazo[1,2-b]pyridazine Core
-
Reaction Setup: To a solution of the appropriate 3-amino-6-chloropyridazine derivative in a suitable solvent (e.g., ethanol or 1,2-dimethoxyethane), add an equimolar amount of the desired α-bromoketone[2].
-
Condensation: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC)[4].
-
Workup: After cooling, the solvent is typically removed under reduced pressure. The resulting crude product is then subjected to purification.
Purification:
Achieving a purity of >99% is essential for a reference standard. The following techniques are recommended:
-
Flash Column Chromatography: Using silica gel, with a gradient of solvents such as dichloromethane and ethyl acetate, is effective for removing reaction byproducts and unreacted starting materials[4].
-
Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can significantly enhance purity.
Part 2: Characterization and Purity Confirmation
Unequivocal structural confirmation and purity assessment are non-negotiable for establishing a reference standard. A combination of analytical techniques should be employed to provide orthogonal data[5][6].
| Analytical Technique | Purpose | Expected Results for 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine |
| ¹H and ¹³C NMR | Confirms the chemical structure and connectivity of atoms. | The spectra should show the expected number of signals with appropriate chemical shifts, multiplicities, and integrations corresponding to the protons and carbons in the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns. | The mass spectrum should display the molecular ion peak corresponding to the exact mass of the compound (C8H5ClIN3). The isotopic pattern for chlorine and iodine should be observable. |
| High-Resolution MS (HRMS) | Provides a highly accurate mass measurement to confirm the elemental composition. | The measured mass should be within a few parts per million (ppm) of the calculated theoretical mass[2]. |
| Purity by HPLC-UV | Quantifies the purity of the compound. | The chromatogram from the validated method (see Part 3) should show a single major peak, with a purity of ≥99.5%. |
| Elemental Analysis | Determines the percentage composition of C, H, N, and halogens. | The experimental percentages should be in close agreement (typically within ±0.4%) with the calculated theoretical values. |
Part 3: HPLC Method Development and Validation
The development of a robust and reliable HPLC method is the cornerstone of this process. The method must be able to separate the target compound from any potential impurities or degradants.
HPLC Method Development Strategy:
Based on the physicochemical properties of imidazo[1,2-b]pyridazine derivatives, which are often used as kinase inhibitors, a reversed-phase HPLC method is a suitable starting point[7][8].
Recommended Starting HPLC Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 column provides good retention for moderately polar heterocyclic compounds. The shorter length and smaller particle size are suitable for rapid analysis and high resolution, typical in UPLC or modern HPLC systems[8]. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common mobile phase modifier that improves peak shape and is compatible with mass spectrometry[8]. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent in reversed-phase HPLC with good UV transparency. |
| Gradient | 10-95% B over 5 minutes | A gradient elution is necessary to ensure the timely elution of the compound while also cleaning the column of any late-eluting impurities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 254 nm and/or 220 nm | Many heterocyclic aromatic compounds have strong absorbance at these wavelengths[7]. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 1-5 µL |
HPLC Method Validation (per ICH Q2(R1) Guidelines):
Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose[8][9][10].
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Experimental Protocol: Method Validation Steps:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants. This is often done by analyzing stressed samples (e.g., acid, base, peroxide, heat, light) to show that the main peak is free from co-eluting peaks.
-
Linearity: Analyze a series of solutions with known concentrations of the standard (typically 5-6 levels) covering the expected range. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥0.999.
-
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze multiple preparations of the same sample (e.g., n=6) on the same day, by the same analyst, on the same instrument. The relative standard deviation (RSD) should be ≤1.0%.
-
Intermediate Precision: Assess the method's variability by having the analysis performed by different analysts, on different days, and with different equipment. The RSD between the datasets should be ≤2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). This is often determined based on the signal-to-noise ratio (S/N of 3 for LOD and 10 for LOQ).
-
Robustness: Deliberately introduce small variations to the method parameters (e.g., ±10% change in organic mobile phase composition, ±5°C change in column temperature, ±10% change in flow rate) and assess the impact on the results. The retention time and peak area should remain consistent, demonstrating the method's reliability during normal use[10].
Part 4: Establishing the Retention Time Standard and Comparison with Alternatives
Primary In-House Standard:
Once the HPLC method is validated, the retention time of the highly purified and characterized 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine can be officially established. This is achieved by performing multiple injections (e.g., n=6) of the standard solution and calculating the mean retention time and standard deviation. This value, along with the validated method parameters, defines the retention time standard.
Alternative: The Use of an Internal Standard:
While the in-house synthesized material serves as the primary standard for identity and purity, for routine quantitative analysis, the use of an internal standard (IS) is highly recommended. An IS is a compound added in a constant amount to all samples, standards, and blanks. It helps to correct for variations in injection volume, sample preparation, and instrument response, thereby improving the precision and accuracy of the results[11].
Comparison of Standard Types:
| Characteristic | Primary In-House Standard | Internal Standard (IS) |
| Purpose | Definitive identification (retention time) and purity determination. Used for primary calibration. | Improves precision of quantification by correcting for analytical variability. |
| Purity Requirement | Very high (≥99.5%). | High purity is required, but it does not need to be the analyte itself. |
| Source | Synthesized and characterized in-house. | Commercially available, stable, and well-characterized compound. |
| Selection Criteria | Is the molecule of interest. | Chemically similar to the analyte, but well-resolved chromatographically. Not present in the original sample. Elutes near the analyte(s) of interest[11]. |
| Example | 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine | For reversed-phase HPLC, compounds like alkylphenones or other stable, commercially available imidazo[1,2-b]pyridazine analogs could be suitable. |
Selecting a Suitable Internal Standard:
The ideal internal standard should be chemically similar to the analyte to ensure similar behavior during sample preparation and analysis, but it must be chromatographically resolved from the analyte and any other sample components[11]. For 7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine, a commercially available, stable analog without the iodo or methyl group, or a deuterated version if using MS detection, would be an excellent choice.
Conclusion
Establishing a reliable HPLC retention time standard for a novel compound is a meticulous but essential process in drug development. By following a systematic workflow encompassing synthesis, purification, rigorous characterization, and comprehensive HPLC method validation according to ICH guidelines, research organizations can create in-house standards that ensure the generation of high-quality, reproducible analytical data. This not only satisfies regulatory expectations but also provides a solid foundation for all subsequent development activities, from stability testing to quality control. The use of a well-chosen internal standard for routine analyses further enhances the precision and robustness of the analytical results, leading to greater confidence in the data and more informed decision-making.
References
- Prediction of internal standards in reversed-phase liquid chromatography. 1. Initial study on predicting internal standards for use with neutral samples based on linear solvation energy relationships.
- ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
- How to choose an HPLC internal standard?
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Steps for HPLC Method Valid
- Internal Standards.
- Separation Science in Drug Development, Part 2: High‐Throughput Characterization.
- Chemical and Physical Characterizations of Potential New Chemical Entity. Request PDF.
- Analytical Services to Characterize New Chemical Entities. Pacific BioLabs.
- Internal Standards: Strategies
- Liquid Chromatography | How to Use Internal Standards. Mason Technology.
- Imidazo[1,2-b]pyridazines. XXI. Syntheses of some 3-Acylaminomethyl-6-(chloro and iodo). Journal of Heterocyclic Chemistry.
- Screening and identification of novel biologically active n
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC.
- Synthesis of pyridazine derivatives—VIII : Imidazo(1,2,-b)pyridazines and some tricyclic aza analogs. Semantic Scholar.
- Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
- Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed.
- Synthesis of Some New Imidazo[1,2-b] Pyridazines. International Journal of Pharmaceutical Sciences and Nanotechnology.
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Request PDF.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Structural-Activity Relationship Guide: 3-Iodo vs. 3-Aryl Imidazo[1,2-b]pyridazines
[1]
Executive Summary
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in kinase inhibitor discovery, particularly for targets requiring "bumped" inhibitors (e.g., T. gondii CDPK1) or specific selectivity profiles (e.g., p38 MAPK, PIM1, BCR-ABL).[1]
This guide compares two critical substitutions at the C3 position: the 3-iodo (often a synthetic intermediate with distinct halogen-bonding potential) and the 3-aryl (the optimized pharmacophore for hydrophobic pocket occupancy).[1] While 3-iodo analogs serve primarily as versatile precursors, they exhibit distinct biological baselines driven by sigma-hole interactions.[1] In contrast, 3-aryl analogs typically drive nanomolar potency through pi-stacking and shape complementarity with the kinase gatekeeper region.[1]
Mechanistic Comparison: The "Why" Behind the Potency
The biological divergence between these two analogs stems from their electronic and steric interactions within the ATP-binding pocket.[1]
3-Iodo Substituents: The Halogen Bond Donor[1]
-
Steric Profile: Small, compact. Fits into wild-type gatekeeper regions without steric clash.[1]
-
Electronic Effect: Iodine is a soft halogen with a polarizable electron cloud. It can form a Halogen Bond (XB) where the electropositive "sigma-hole" on the iodine atom interacts with backbone carbonyl oxygens (Lewis bases) in the kinase hinge region.[1]
-
Limitation: Lack of hydrophobic surface area limits the entropy-driven binding affinity often required for sub-nanomolar potency.
3-Aryl Substituents: The Selectivity Driver[1]
-
Steric Profile: Large, planar (or twisted).[1] Designed to exploit the "hole" in kinases with small gatekeeper residues (e.g., Gly, Ala, Thr).[1]
-
Electronic Effect: Provides extensive
stacking opportunities with aromatic residues (e.g., Phenylalanine) in the binding pocket.[1] -
Selectivity: The 3-aryl group acts as a "bump."[1] In human kinases with bulky gatekeepers (e.g., Methionine), this group causes steric clashes, reducing affinity.[1] In parasitic kinases (like TgCDPK1) with small gatekeepers (Glycine), the 3-aryl group fits perfectly, driving high selectivity.[1]
Comparative Data Analysis
The following data summarizes the potency shifts observed when evolving from a 3-iodo precursor to a 3-aryl lead, based on structure-activity relationship (SAR) trends in Toxoplasma gondii CDPK1 (TgCDPK1) and human BCR-ABL kinase studies.
Table 1: Biological & Physicochemical Comparison
| Feature | 3-Iodo Analog (Precursor/Hit) | 3-Aryl Analog (Optimized Lead) | Impact on Drug Design |
| Primary Interaction | Halogen Bond (Sigma-hole) | Hydrophobic / | Aryl drives affinity; Iodo drives orientation.[1] |
| TgCDPK1 Potency (IC50) | Moderate (> 1.0 | High Potency (< 0.1 | 3-Aryl fills the enlarged hydrophobic pocket.[1] |
| Selectivity (vs. Src) | Low (fits both pockets) | High (clashes with Src gatekeeper) | 3-Aryl confers "Bump-Hole" selectivity.[1] |
| Solubility (LogP) | Moderate Lipophilicity | High Lipophilicity (Requires solubilizing groups) | 3-Aryl often requires polar side chains (e.g., piperazine) to offset LogP.[1] |
| Metabolic Stability | Susceptible to de-iodination | Susceptible to CYP oxidation | Aryl rings are often fluorinated to block metabolism. |
*Data trend based on unoptimized fragment screening. **Data based on optimized leads like SP230/BK-1 (Ojo et al., 2010).[1]
Visualization: Structural Evolution & Logic
Figure 1: SAR evolution from the 3-iodo intermediate to the 3-aryl lead, highlighting the shift in binding mechanism.[1]
Experimental Protocols
To validate the comparison in your own lab, follow these standardized protocols. These workflows ensure the 3-iodo compound is pure enough to serve as both a biological comparator and a synthetic precursor.
Protocol A: Synthesis of 3-Aryl Analogs (Suzuki Coupling)
Objective: Convert the 3-iodo intermediate to the 3-aryl lead.[1]
-
Reagents:
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes (Critical for Pd cycle).[1]
-
Combine substrate, boronic acid, and base in a microwave vial.
-
Add catalyst last under inert atmosphere.
-
Heat to 80–100°C for 2–4 hours (Microwave: 120°C for 30 min).
-
Workup: Filter through Celite, extract with EtOAc, wash with brine.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).[1] The 3-aryl product typically elutes later than the de-iodinated byproduct.
-
Protocol B: Kinase Inhibition Assay (ADP-Glo)
Objective: Quantify IC50 differences between 3-iodo and 3-aryl analogs.[1]
-
System: Promega ADP-Glo™ Kinase Assay (Luminescence-based).
-
Reaction Mix:
-
Workflow:
-
Incubation: Mix Kinase + Compound + Substrate + ATP. Incubate 60 min at RT.
-
Depletion: Add ADP-Glo Reagent (stops reaction, consumes remaining ATP).[1] Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP
Luciferase light).[1] Incubate 30 min. -
Read: Measure luminescence on a plate reader (e.g., EnVision).[1]
-
-
Analysis: Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope) to calculate IC50.
Pathway Visualization: The "Bump-Hole" Strategy
This diagram illustrates why the 3-aryl analog is superior for targets like Toxoplasma CDPK1, utilizing the "Bump-Hole" principle.[1]
Figure 2: The "Bump-Hole" selectivity mechanism. The 3-aryl group (Bump) fits the small gatekeeper of the parasite kinase but clashes with the large gatekeeper of the human host kinase.[1]
References
-
Ojo, K. K., et al. (2010). Toxoplasma gondii calcium-dependent protein kinase 1 is a target for selective kinase inhibitors. Nature Structural & Molecular Biology, 17(5), 602–607.[1] Link
-
Huang, W. S., et al. (2010). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant.[1][3] Journal of Medicinal Chemistry, 53(12), 4701–4719.[1][3] Link[1]
-
Debierre-Grockiego, F., et al. (2018). Imidazo[1,2-b]pyridazines targeting Toxoplasma gondii calcium-dependent protein kinase 1 decrease the parasite burden in mice with acute toxoplasmosis.[1][4] International Journal for Parasitology, 48(7), 561-568.[1][4] Link
-
Engler, T. A., et al. (2005). Glioma kinase inhibitors: synthesis and SAR of imidazo[1,2-b]pyridazines.[1] Bioorganic & Medicinal Chemistry Letters, 15(3), 899-903.[1] Link
-
El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.[1] ChemistrySelect, 6(34).[1] Link[1]
Sources
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- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-b]pyridazines targeting Toxoplasma gondii calcium-dependent protein kinase 1 decrease the parasite burden in mice with acute toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of C-Cl and C-I Bonds in Imidazo-Pyridazine Scaffolds
For researchers and professionals in drug development, the structural elucidation of novel compounds is a cornerstone of progress. The imidazo-pyridazine core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a range of diseases.[1][2][3] Halogenation of these scaffolds is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. Infrared (IR) spectroscopy offers a rapid, non-destructive, and powerful method for confirming the presence and understanding the electronic environment of key functional groups, including carbon-halogen bonds.
This guide provides an in-depth comparison of the characteristic IR absorption bands for carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds within imidazo-pyridazine systems. We will explore the underlying physical principles governing their spectral positions and provide a robust experimental protocol for acquiring high-quality data.
The Physics Behind the Spectrum: Why C-Cl and C-I Bonds Differ
The position of a vibrational band in an IR spectrum is fundamentally governed by two factors: the strength of the bond and the reduced mass of the atoms involved, a relationship described by Hooke's Law. A stronger bond and a lower reduced mass result in a higher vibrational frequency (wavenumber).
When comparing C-Cl and C-I bonds:
-
Atomic Mass: Iodine has a significantly higher atomic mass (126.9 amu) than chlorine (35.5 amu). This increased mass is the dominant factor, leading to a lower vibrational frequency for the C-I bond compared to the C-Cl bond.[4][5]
-
Bond Strength: The C-Cl bond is generally stronger than the C-I bond. This factor also contributes to the C-Cl stretch appearing at a higher wavenumber.
This relationship is visually summarized below.
Caption: Physicochemical properties influencing C-Halogen IR frequencies.
Comparative Analysis of Characteristic Absorption Bands
The stretching vibrations for C-Cl and C-I bonds in aromatic and heterocyclic systems like imidazo-pyridazines are typically found in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). This region can be complex due to the presence of numerous other vibrational modes, including ring deformations and C-H bending.[6][7][8] However, the C-X stretching bands are often identifiable and provide valuable structural confirmation.
| Bond Type | Typical Wavenumber Range (cm⁻¹) | Intensity | Key Considerations |
| C-Cl (Aromatic) | 850 - 540 cm⁻¹ | Strong | This range is broad and the exact position can be influenced by substitution patterns on the imidazo-pyridazine ring. Primary alkyl chlorides tend to absorb at the higher end of this range.[9][10] |
| C-I (Aromatic) | 500 - 485 cm⁻¹ | Strong | This absorption occurs at a very low frequency, near the operational limit of standard mid-IR spectrometers.[9] Analysis may require an instrument with extended range optics, such as those using KBr or CsI beamsplitters. |
Expert Insight: The significant shift to a lower wavenumber for the C-I bond is the most reliable distinguishing feature. While the C-Cl stretch can sometimes overlap with other fingerprint region bands, the C-I stretch appears in a much clearer, less congested part of the low-frequency spectrum. The presence of a strong band in the 500-485 cm⁻¹ region is a strong indicator of a C-I bond.
Experimental Protocol: Acquiring High-Quality FTIR Spectra
Obtaining a clean, interpretable spectrum is paramount. For solid samples like most imidazo-pyridazine derivatives, the Potassium Bromide (KBr) pellet method is a well-established technique.[11][12]
Objective: To prepare a solid-state sample of a halogenated imidazo-pyridazine derivative for analysis by transmission FTIR spectroscopy.
Materials:
-
Halogenated imidazo-pyridazine sample (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR Spectrometer
Sources
- 1. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
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- 7. quora.com [quora.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. lpdlabservices.co.uk [lpdlabservices.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
